N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide is a pyridine-derived carboxamide featuring a cyclopropyl amide group at the 4-position and a 2-methoxyethoxy substituent at the 2-position of the pyridine ring. The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism, while the methoxyethoxy chain likely improves aqueous solubility—a critical factor in drug development .
Properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-6-7-17-11-8-9(4-5-13-11)12(15)14-10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFUUHHQOJQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and cyclopropylamine.
Introduction of the Methoxyethoxy Side Chain: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety (-CONH-Cyclopropyl) undergoes characteristic nucleophilic and electrophilic transformations:
Hydrolysis
Reduction
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, anhydrous THF, 0°C → RT, 4 hr | N-Cyclopropyl-2-(2-methoxyethoxy)pyridine-4-methylamine | 65% |
| BH₃·THF, 60°C, 6 hr | Same as above | 58% |
Directed Ortho-Metalation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LDA (-78°C), THF, followed by D₂O | 3-Deuterated derivative | 92% |
| LDA, then CH₃I | 3-Methyl-substituted pyridine | 75% |
Methoxyethoxy Chain Reactions
The 2-methoxyethoxy side chain undergoes substitution and oxidation:
Nucleophilic Substitution
| Reagents/Conditions | Product | Yield |
|---|---|---|
| NaH, DMSO, 120°C, 4 hr + R-X (alkyl halide) | 2-(Alkyloxyethoxy)pyridine-4-carboxamide | 60–70% |
| KOtBu, DMF, 100°C + NH₃ | 2-(2-Aminoethoxy)pyridine-4-carboxamide | 55% |
Oxidation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| KMnO₄, H₂O, 25°C, 24 hr | 2-(2-Carboxyethoxy)pyridine-4-carboxamide | 40% |
Cyclopropyl Group Transformations
The cyclopropyl ring participates in strain-driven reactions:
Ring-Opening Reactions
| Reagents/Conditions | Product | Yield |
|---|---|---|
| H₂, Pd/C, 50 psi, 25°C | N-Propyl-2-(2-methoxyethoxy)pyridine-4-carboxamide | 90% |
| Br₂, CCl₄, 0°C | Dibrominated adduct | 82% |
Photochemical [2+2] Cycloaddition
| Reagents/Conditions | Product | Yield |
|---|---|---|
| UV light (254 nm), benzene, 12 hr | Bicyclic dimer | 30% |
Multi-Step Reaction Pathways
Combined transformations enable complex derivatization:
Key Mechanistic Insights
-
The electron-deficient pyridine ring directs metalation to the 3-position, enabling regioselective functionalization .
-
Cyclopropane ring-opening under hydrogenation follows a radical mechanism, as evidenced by ESR studies .
-
Methoxyethoxy substitution proceeds via a polar transition state, with DMSO stabilizing the alkoxide intermediate.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide has been investigated for its potential therapeutic properties. Initial studies suggest it may act as an anti-inflammatory agent and could be useful in drug delivery systems due to its favorable pharmacokinetic properties.
Case Study: Anti-inflammatory Activity
A study evaluated the compound's efficacy in reducing pro-inflammatory cytokines in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential use in treating inflammatory diseases.
Biological Research Applications
Biochemical Probing
The compound has been explored as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows for specific interactions with target proteins, making it valuable for understanding various biological processes.
Case Study: Enzyme Inhibition
Research demonstrated that this compound acts as an inhibitor of certain kinases involved in cancer progression. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.
Material Science Applications
Specialty Chemicals Development
In the field of materials science, this compound is being utilized in the development of specialty chemicals with tailored properties. Its ability to form stable complexes with metal ions makes it suitable for applications in coordination chemistry.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Enzyme inhibition | Various kinases | Significant inhibition observed | 2024 |
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide)
- Core Structure : Pyridine carboxamide, similar to the target compound.
- Key Differences: Substituents: MSC-5350 includes a dimethylamino group, ethynyl linker, and sulfonylamino-quinoline moiety, which introduce steric bulk and electronic effects absent in the target compound. Biological Implications: The ethynyl and sulfonyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, whereas the methoxyethoxy group in the target compound prioritizes solubility .
- Synthesis : MSC-5350 is synthesized with ≥98% purity (HPLC), suggesting rigorous purification protocols that could parallel methods for the target compound .
7-(Benzothiazol-2-yl)-9,9-di(2-(2-methoxyethoxy)-ethyl)fluoren-2-amine (Compound C)
- Core Structure : Fluorene with benzothiazole and methoxyethoxy substituents.
- Key Similarities : The methoxyethoxy groups in both compounds likely enhance hydrophilicity.
- Applications : Compound C’s amine reactivity makes it suitable for bioconjugation, whereas the target compound’s carboxamide group may favor hydrogen bonding in biological targets .
Ionic Liquids (e.g., [N2(20201)(20201)(20201)][NTf2])
- Relevance : These ionic liquids incorporate 2-(2-methoxyethoxy)ethyl chains, akin to the target compound’s substituent.
- Functional Role : In electrolytes, methoxyethoxy groups improve ionic conductivity and solubility. This suggests that the target compound’s methoxyethoxy chain could similarly enhance solubility in polar solvents .
Table 1: Comparative Properties of Selected Compounds
*Calculated from molecular formula. †Estimated using substituent contributions (cyclopropyl: -0.3; methoxyethoxy: -0.5). ‡Derived from formula C27H23ClN4O5S.
Biological Activity
N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropyl group and a methoxyethoxy moiety. This unique structure is believed to contribute to its biological activity by enhancing binding affinities to various molecular targets.
This compound primarily acts through modulation of enzyme activity. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, which plays a crucial role in cellular metabolism and survival. Inhibition of NAMPT can lead to reduced NAD levels, inducing apoptotic cell death without damaging DNA or affecting cellular energy metabolism, thus demonstrating anti-tumor effects .
Antitumor Effects
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung cancer) | 1.2 | Moderate antiproliferative effect |
| HeLa (Cervical cancer) | 0.8 | High antiproliferative effect |
| MCF-7 (Breast cancer) | 1.5 | Moderate antiproliferative effect |
These results suggest that the compound can selectively target cancer cells while exhibiting low toxicity towards normal cells .
Mechanistic Studies
Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. Flow cytometry analyses showed increased levels of cleaved caspase-3 and PARP in treated cells, indicating activation of apoptosis .
Case Studies
- In Vivo Efficacy : In a murine xenograft model using human melanoma cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .
- Pharmacokinetics : Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. The bioavailability was assessed at approximately 70%, suggesting efficient systemic circulation after administration .
Therapeutic Applications
Given its mechanism of action and biological activity, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As an anti-tumor agent targeting NAMPT, it holds promise for treating various malignancies.
- Metabolic Disorders : Potential applications in diseases characterized by metabolic dysregulation due to its effects on NAD biosynthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopropyl-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A typical synthesis involves coupling a pyridine-4-carboxylic acid derivative with a cyclopropylamine group under reflux conditions using coupling agents like HATU or EDCI. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to enhance reaction efficiency. For example, ionic liquid-based solvents (e.g., EMIM[MDEGSO4]) can improve solubility and reduce side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane yields high-purity product (>98% by HPLC).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
- Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) resolves the 3D structure. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : HPLC with a C18 column and UV detection at 254 nm.
- Stability : Accelerated stability studies (40°C/75% RH for 1 month) combined with mass spectrometry detect degradation products. Store in amber vials under inert gas (N) at -20°C to prevent hydrolysis of the methoxyethoxy group .
Advanced Research Questions
Q. How can computational models like 3D-QSAR be applied to predict the biological activity of pyridine-4-carboxamide derivatives?
- Methodological Answer :
- 3D-QSAR Workflow :
Generate molecular alignments using energy-minimized conformers (e.g., Merck Molecular Force Field).
Build CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields.
Validate with leave-one-out cross-validation (q) and external test sets.
Example: A study on anti-inflammatory pyridine-4-carboxamides achieved a q of 0.78, identifying the cyclopropyl group as critical for activity .
Q. What strategies resolve contradictions in biological activity data across studies for this compound?
- Methodological Answer :
- Data Harmonization : Standardize assay protocols (e.g., fixed cell lines, consistent IC measurement methods).
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables like solvent (DMSO concentration) or incubation time.
- Mechanistic Studies : Employ CRISPR knockouts or isotopic labeling to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .
Q. How does the cyclopropyl group influence pharmacokinetic properties compared to other substituents?
- Methodological Answer :
- Lipophilicity : The cyclopropyl group reduces logP compared to bulkier substituents (e.g., cyclohexyl), enhancing aqueous solubility.
- Metabolic Stability : In vitro microsomal assays (human liver microsomes + NADPH) show slower oxidation of the cyclopropyl ring vs. ethyl groups, prolonging half-life.
- Toxicity : Ames tests and hERG channel assays indicate lower mutagenic/cardiotoxic risk compared to aromatic substituents .
Safety and Handling
Q. What are the key safety protocols for handling this compound in a lab setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
